![molecular formula C23H19N5O3S B2678661 (E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 846585-38-4](/img/structure/B2678661.png)
(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that combines various organic chemistry techniques. The core structure features a pyrroloquinoxaline backbone, which is known for its pharmacological properties. The presence of the sulfonyl and furan groups contributes to its biological activity.
Key Structural Features
- Sulfonamide Group : Often associated with antibacterial and anticancer activities.
- Furan Ring : Known for its role in enhancing the bioactivity of compounds through electron-donating effects.
- Pyrroloquinoxaline Core : This scaffold is recognized for its diverse biological activities including antitumor effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer effects. For instance, derivatives of pyrroloquinoxaline have shown activity against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 5.0 | Induction of apoptosis via ROS generation |
Colon Cancer | 4.5 | Topoisomerase II inhibition |
Lung Cancer | 6.0 | Cell cycle arrest at G1 phase |
Prostate Cancer | 7.0 | DNA intercalation and cleavage |
These findings suggest that the compound may act through multiple pathways, including the induction of reactive oxygen species (ROS) and inhibition of key enzymes involved in DNA replication.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it exhibits selective inhibition of topoisomerase II, which is crucial for DNA replication and repair processes:
- Topoisomerase II Inhibition : This leads to the accumulation of DNA breaks in cancer cells, promoting apoptosis.
- Reactive Oxygen Species (ROS) : Increased levels of ROS have been linked to enhanced anticancer activity, suggesting that this compound may induce oxidative stress selectively in cancer cells.
Case Studies
A study conducted on a series of related compounds demonstrated that those with similar sulfonamide groups exhibited promising results in vitro:
- Study on Anticancer Activity :
- Mechanistic Insights :
- Toxicity Assessment :
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines, including:
- HCT-116 : A human colorectal cancer cell line.
- MCF-7 : A breast cancer cell line.
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. The mechanism is thought to involve apoptosis induction through specific molecular interactions with cellular targets .
Antimicrobial Properties
Compounds containing quinoxaline cores have also been reported to possess antimicrobial activities. Research indicates that modifications to the quinoxaline structure can enhance efficacy against bacterial strains. The introduction of electron-withdrawing groups has been shown to increase antimicrobial potency .
Anti-inflammatory Effects
Some derivatives have been investigated for their anti-inflammatory properties. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been observed in related compounds, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Screening
A series of derivatives based on the quinoxaline scaffold were synthesized and screened for anticancer activity. Compounds demonstrated selective targeting capabilities against HCT-116 cells, with notable activity linked to structural modifications that enhance binding affinity to cancer-specific targets .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrroloquinoxaline derivatives. The results showed that specific modifications led to increased zones of inhibition against gram-positive and gram-negative bacteria. The study highlighted the importance of substituent effects on biological activity .
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-14-9-10-15(2)19(12-14)32(29,30)21-20-23(27-18-8-4-3-7-17(18)26-20)28(22(21)24)25-13-16-6-5-11-31-16/h3-13H,24H2,1-2H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMSKOKRNYGMRY-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.